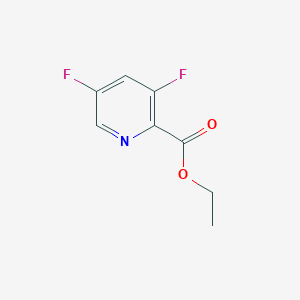

ETHYL 3,5-DIFLUOROPICOLINATE

描述

Ethyl 3,5-difluoropicolinate (CAS: 1065267-10-8) is an ethyl ester derivative of 3,5-difluoropicolinic acid. Its structure comprises a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and an ester group at the 2-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis and organic chemistry due to its reactivity and stability. The fluorine substituents enhance electron-withdrawing effects, influencing its electronic properties and making it valuable in cross-coupling reactions and ligand design .

属性

IUPAC Name |

ethyl 3,5-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXJJUULFRUNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673272 | |

| Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065267-10-8 | |

| Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of ETHYL 3,5-DIFLUOROPICOLINATE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: ETHYL 3,5-DIFLUOROPICOLINATE undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) can be used for diazotization and subsequent substitution reactions.

Oxidation Reactions: Potassium permanganate (KMnO4) or other oxidizing agents can be employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .

科学研究应用

ETHYL 3,5-DIFLUOROPICOLINATE has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

Medicine: Fluorinated pyridines, including this compound, are explored for their potential use in pharmaceuticals due to their unique pharmacokinetic properties.

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to improve the efficacy and environmental profile of these products.

作用机制

The mechanism of action of ETHYL 3,5-DIFLUOROPICOLINATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate (CAS: L035912)

Structural Differences :

- Core Structure: Ethyl 3,5-difluoropicolinate features a pyridine ring, whereas Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate contains a linear ketone ester with a difluorophenyl group.

- Functional Groups : The former has a pyridine nitrogen and ester, while the latter includes a β-ketoester moiety.

3-Ethyl 5-Methyl 4-(2,3-Dichlorophenyl)-2,6-Dimethylpyridine-3,5-Dicarboxylate

Structural Differences :

- Substituents : This compound has dichlorophenyl and methyl groups on a pyridine ring, with dual ester groups (ethyl and methyl).

- Halogen Effects : Chlorine substituents introduce bulkier and less electronegative effects compared to fluorine in this compound.

Ethyl 2-[4-(Morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate (CAS: 1260543-99-4)

Structural Differences :

- Heterocycles: Incorporates a morpholine and dihydropyrimidinone ring, contrasting with the simpler pyridine in this compound.

- Functionality : Includes an acetamide-linked ester, enabling hydrogen bonding.

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorine’s electronegativity in this compound enhances metabolic stability and reaction selectivity compared to chlorine analogs, critical in drug development .

- Heterocyclic Diversity : Pyridine-based esters (e.g., this compound) are preferred for metal-catalyzed reactions, while morpholine-containing systems (e.g., Ethyl 2-[4-morpholinyl]acetate) prioritize solubility .

- Synthetic Utility : this compound’s simplicity and stability make it a versatile building block, whereas complex analogs require tailored synthetic strategies .

生物活性

Ethyl 3,5-difluoropicolinate is a synthetic organic compound with the molecular formula C8H7F2NO2. It has garnered attention in scientific research due to its unique properties and potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Weight : 187.14 g/mol

- Chemical Structure : Contains fluorine substitutions which significantly influence its biological activity and stability.

This compound operates primarily through its interactions with several biological targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and overall cellular metabolism. It modulates specific cellular processes that can lead to enzyme inhibition or activation.

- Transport Mechanisms : It interacts with transport proteins facilitating its movement across cellular membranes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against resistant strains such as MRSA. The compound's derivatives have shown significant inhibitory concentrations against these pathogens .

- Neurotransmitter Modulation : There is evidence suggesting that it may affect neurotransmitter systems, potentially impacting mood and behavior.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Showed significant inhibition of MRSA with a minimum inhibitory concentration (MIC) of 4 μg/mL for related compounds. |

| Study 2 | Enzyme Interaction | Demonstrated enzyme inhibition through binding interactions affecting metabolic pathways. |

| Study 3 | Neurotransmitter Effects | Potential modulation of neurotransmitter systems was observed, suggesting implications for mood regulation. |

Biochemical Pathways

This compound is involved in various metabolic pathways:

- Cytochrome P450 Pathway : It plays a critical role in the metabolism of xenobiotics, affecting drug metabolism and clearance from the body.

- Cell Signaling Pathways : The compound's interaction with cellular receptors can lead to altered gene expression and cellular responses.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular function.

- High Doses : Significant biochemical changes and potential toxicity observed in animal models.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ETHYL 3,5-DIFLUOROPICOLINATE, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of precursor acids (e.g., 3,5-difluoropicolinic acid) with ethanol under acidic catalysis. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Purity is monitored via HPLC or GC-MS, with recrystallization or column chromatography as purification steps. Contaminants like unreacted starting materials or byproducts (e.g., diesters) must be quantified .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR is critical for confirming fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). <sup>1</sup>H NMR identifies ester protons (δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of ethoxy group).

- Cross-referencing with literature databases (e.g., PubChem, ECHA) ensures consistency in spectral assignments .

Q. What are the known reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the pyridine ring toward nucleophilic attack at the 2- and 6-positions. Reactivity can be assessed via kinetic studies (e.g., monitoring reaction rates with amines or thiols under varying pH). Competition experiments (e.g., using para-substituted analogs) clarify electronic vs. steric effects. Data should be analyzed using Hammett plots or computational models (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. spectrophotometric). To address this:

- Conduct controlled solubility trials using standardized solvents (e.g., USP-grade DMSO, ethanol).

- Validate results via orthogonal methods (e.g., dynamic light scattering for colloidal suspensions).

- Apply statistical models (ANOVA) to assess inter-lab variability .

Q. What experimental strategies mitigate degradation of this compound under long-term storage or catalytic conditions?

- Methodological Answer : Degradation pathways (e.g., hydrolysis, photolysis) are probed via:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- Light Exposure Studies : Use UV-Vis spectroscopy to track photodegradation products.

- Stabilizers (e.g., antioxidants like BHT) or inert atmospheres (N2) may be employed. Data should be modeled using Arrhenius equations to predict shelf life .

Q. How can researchers design assays to evaluate the inhibitory activity of this compound against target enzymes (e.g., kinases)?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays with fluorogenic substrates; measure IC50 values under varying inhibitor concentrations.

- Structural Analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies binding interactions with active sites.

- Selectivity Screening : Test against related enzymes (e.g., phosphatase controls) to rule off-target effects. Data interpretation requires normalization to positive/negative controls and correction for solvent interference .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in cell-based studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots.

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to quantify potency variability. Confounding factors (e.g., cell line genetic drift) must be documented .

Data Integrity and Reproducibility

Q. How should researchers address inconsistencies in spectral data (e.g., <sup>13</sup>C NMR shifts) for this compound across publications?

- Methodological Answer :

- Replicate experiments using identical instrumentation (e.g., 500 MHz NMR with deuterated solvents).

- Cross-validate with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Publish raw data (e.g., via repositories like Zenodo) to enable peer verification .

Q. What protocols ensure ethical and reproducible handling of toxicity data for this compound in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。